4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol
Description
The compound "4-((Z)-((Z)-(4-(4-chlorophenyl)-3-ethylthiazol-2(3H)-ylidene)hydrazono)methyl)phenol" is a complex organic molecule featuring several functional groups, including a thiazole ring, a phenol group, and a chlorinated aromatic ring
Properties
IUPAC Name |
4-[(Z)-[(Z)-[4-(4-chlorophenyl)-3-ethyl-1,3-thiazol-2-ylidene]hydrazinylidene]methyl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3OS/c1-2-22-17(14-5-7-15(19)8-6-14)12-24-18(22)21-20-11-13-3-9-16(23)10-4-13/h3-12,23H,2H2,1H3/b20-11-,21-18- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEFNSYHGJAGSNJ-XPGYWVKTSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CSC1=NN=CC2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN\1C(=CS/C1=N\N=C/C2=CC=C(C=C2)O)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
1. Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the formation of the thiazole ring and the subsequent functionalization with chlorophenyl and phenol groups. Key steps in the synthesis might include:
Condensation reactions involving thioamide and α-halo ketones to form the thiazole ring.
Chlorination reactions to introduce the chlorophenyl group.
Functionalization reactions to attach the phenol group.
2. Industrial Production Methods: In industrial settings, the production of this compound might involve:
Large-scale condensation reactions in solvent systems.
Efficient chlorination processes using chlorine gas or chlorinating agents.
Controlled functionalization and purification steps to ensure high yield and purity.
Chemical Reactions Analysis
2. Common Reagents and Conditions:
Oxidizing agents like potassium permanganate or ceric ammonium nitrate for oxidation.
Reducing agents such as lithium aluminum hydride for reduction.
Nucleophiles like amines or thiols for substitution reactions.
3. Major Products:
Oxidation products include quinones and other oxidized derivatives.
Reduction products feature hydrogenated thiazole rings and modified hydrazono groups.
Substitution products result in the formation of various derivatives depending on the nucleophile used.
Scientific Research Applications
This compound finds applications in multiple research fields:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent, particularly in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its interaction with molecular targets and pathways:
Molecular Targets: It may bind to specific enzymes or receptors, influencing their activity.
Pathways Involved: It can modulate biochemical pathways related to cell growth, apoptosis, and other cellular processes.
Comparison with Similar Compounds
Similar Compounds Include:
4-(4-chlorophenyl)-2-thiazolylhydrazone derivatives.
Phenol-substituted thiazole compounds.
Thiazole derivatives with varying substituent groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
